6-Chloro-2,8-dimethyl-4-quinolinol
Overview
Description
6-Chloro-2,8-dimethyl-4-quinolinol is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with chlorine and methyl groups at the 6th and 2nd, 8th positions respectively, and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications
Anticancer Activity
Platinum(II) complexes with various ligands, including 6-Chloro-2,8-dimethyl-4-quinolinol derivatives, have shown potent anticancer activity. These complexes exhibit high cytotoxic effects on human fibroblasts and carcinoma cell lines, with certain compounds displaying selective toxicity towards carcinoma cells. The complexes' ability to induce oxidative stress and their successful cellular uptake highlight their potential in cancer therapy (Živković et al., 2018).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid solution. These studies show that the compound acts as a mixed type inhibitor, with high efficiency in preventing corrosion. The protective film formation on the metal surface and the adsorption following the Langmuir isotherm model underline its effectiveness as a corrosion inhibitor (Faydy et al., 2016).
Metal Preconcentration and Determination
Research has employed this compound derivatives for the preconcentration and determination of rare earth elements (REEs) like Ce, La, and Pr using Amberlite XAD resins. This method allows for high preconcentration factors and efficient retention of REEs, facilitating their analysis via X-ray fluorescence spectrometry (Masi & Olsina, 1993).
Molecular and Structural Analysis
Studies focusing on the structural characterization of metal complexes with this compound derivatives reveal insights into their molecular configurations, binding properties, and potential applications in various fields, including pharmaceuticals and materials science. These analyses contribute to a deeper understanding of the compounds' chemical behavior and their interactions with other molecules (Nariai et al., 1984).
Antiviral Research
Although not directly related to this compound, research on structurally similar quinoline derivatives, such as chloroquine, has demonstrated effectiveness against viruses like SARS-CoV in vitro. This highlights the potential of quinoline compounds in developing antiviral therapies (Keyaerts et al., 2004).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,8-dimethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFDOQNTFNGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586075 | |
Record name | 6-Chloro-2,8-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21629-49-2 | |
Record name | 6-Chloro-2,8-dimethyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21629-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,8-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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